

An In-Depth Technical Guide to the Herbicidal Spectrum of Iptriazopyrid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

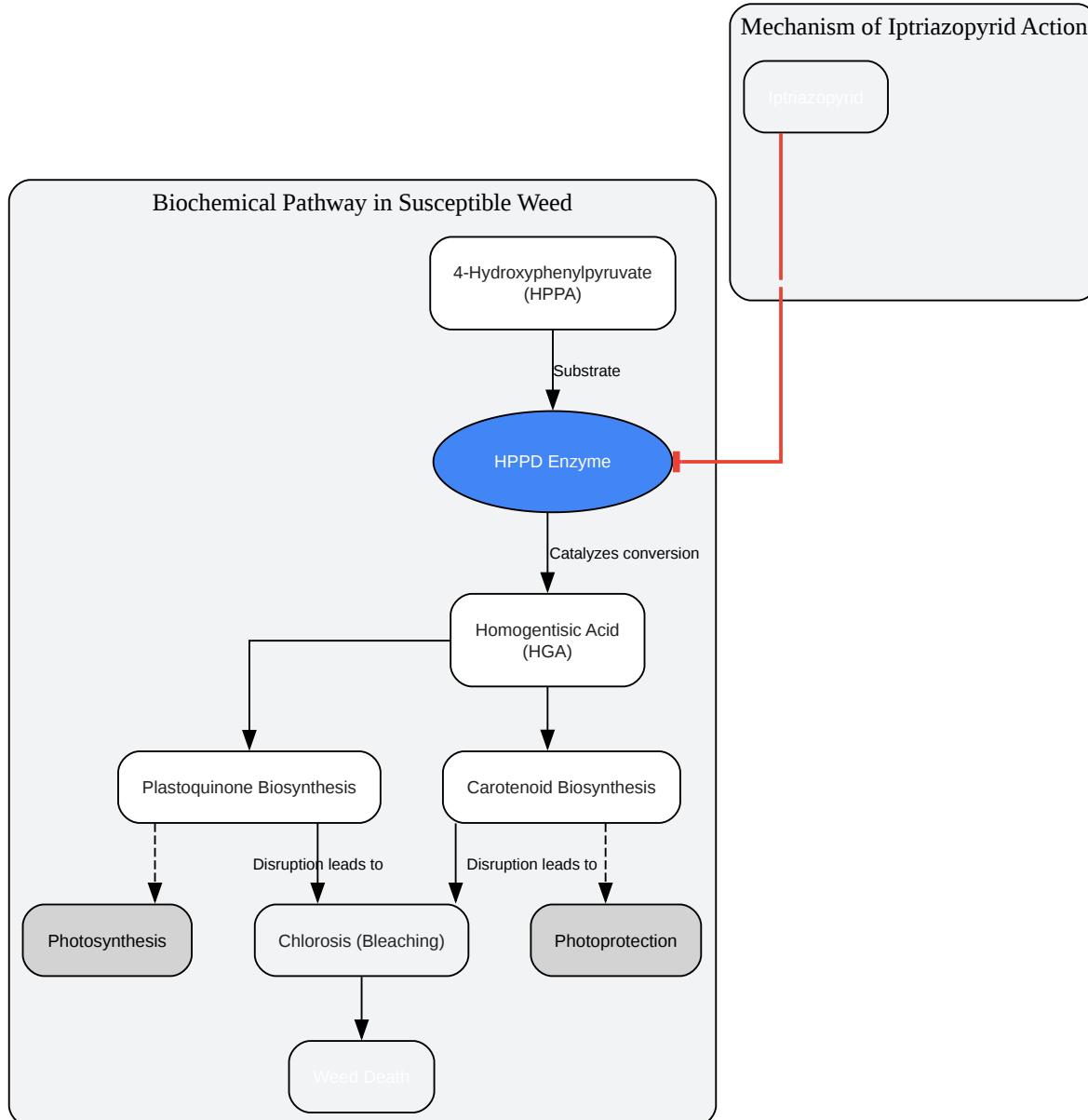
Compound Name: *Iptriazopyrid*

Cat. No.: *B15601563*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicidal spectrum of **Iptriazopyrid** (developmental code: NC-656), a novel herbicide developed by Nissan Chemical.[1][2] This document details its mode of action, crop selectivity, and available data on its efficacy against various weed species, with a focus on its application in rice cultivation.


Introduction

Iptriazopyrid is a novel azole carboxamide herbicide that has been provisionally approved by the ISO committee.[2][3] It is designed for use in paddy fields and can be applied as a soil or foliar treatment.[3] The product is anticipated for a global launch in 2027.[4] **Iptriazopyrid** offers a new tool for managing herbicide-resistant weeds, particularly in direct-seeded rice systems.[4][5]

Mode of Action

Iptriazopyrid is classified as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC), targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone and carotenoids in plants. The inhibition of HPPD disrupts these vital processes, leading to chlorosis (bleaching) of the plant tissue and subsequent death of the susceptible weed.[5][6]

Crystal structure analysis has confirmed that **Iptriazopyrid** binds specifically to the active pocket of the HPPD enzyme.^[5] It acts as a slow-binding inhibitor, a characteristic common to many commercial herbicides.^[7] The inhibition of the HPPD pathway by **Iptriazopyrid** has been demonstrated to be reversible by the application of homogentisic acid (HGA), the product of the HPPD enzyme, confirming its specific mode of action.^[7]

[Click to download full resolution via product page](#)

Caption: Biochemical mode of action of **Iptiazopyrid**.

Herbicidal Spectrum

Iptriazopyrid has demonstrated high efficacy against key weeds in rice paddies, particularly grass weeds that have developed resistance to other herbicides.[\[4\]](#)

Quantitative Efficacy Data

The primary weed for which quantitative data is publicly available is *Echinochloa crus-galli* (barnyard grass). Studies have shown that **Iptriazopyrid** is significantly more potent on this species compared to the commercial HPPD inhibitor herbicide, mesotrione.[\[7\]](#)

Target Weed	Herbicide	IC50 (g a.i. ha-1)
<i>Echinochloa crus-galli</i>	Iptriazopyrid	6.3
<i>Echinochloa crus-galli</i>	Mesotrione	100

Data from greenhouse-scale experiments.[\[7\]](#)

Qualitative Herbicidal Spectrum

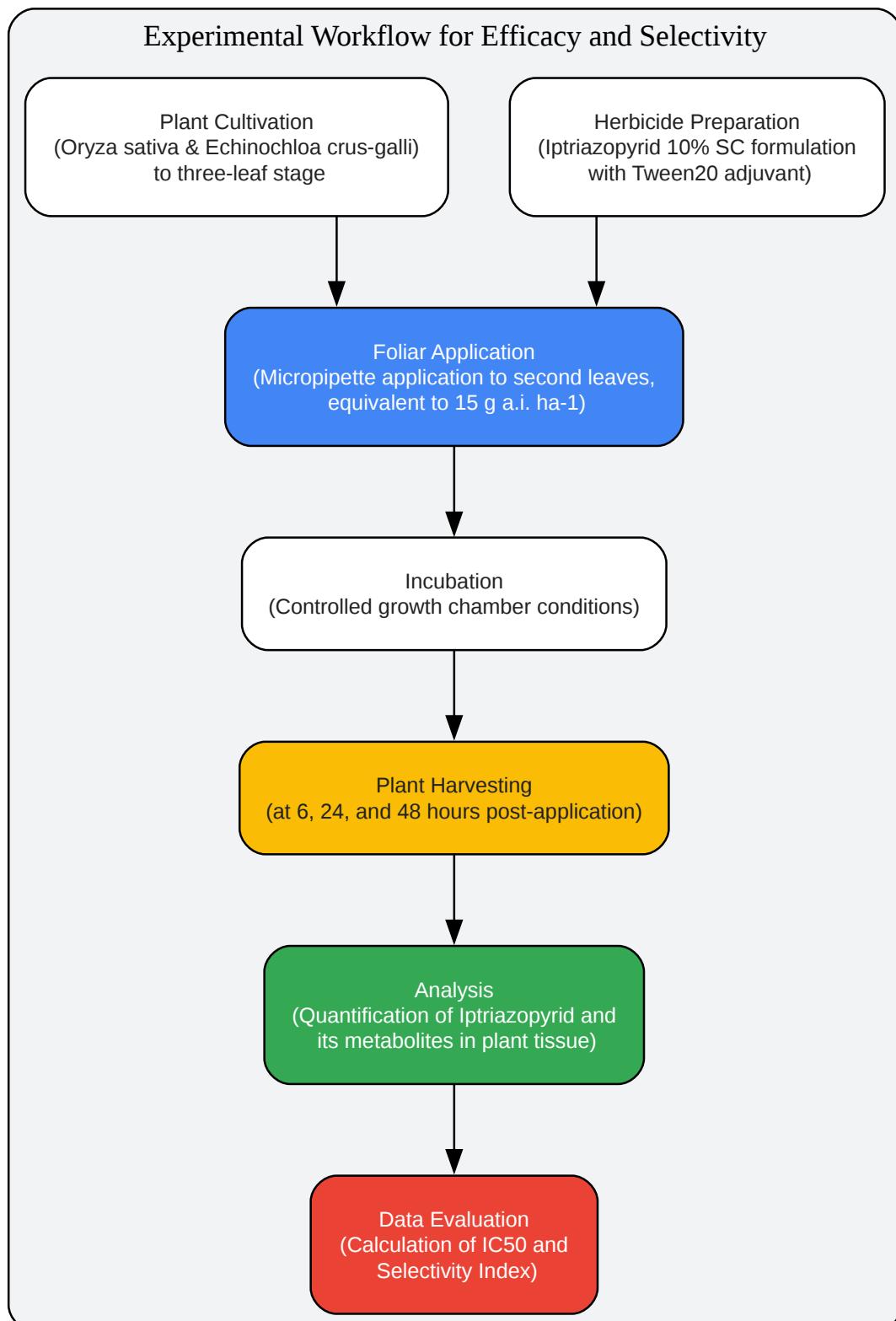
While comprehensive quantitative data for a wider range of weeds is not yet publicly detailed, **Iptriazopyrid** is reported to control a broader spectrum of weeds.

Weed Type	Species
Grassy Weeds	<i>Echinochloa crus-galli</i> (Barnyard grass) [4]
Red Sprangletop [4]	
Annual meadow-grass [8]	
Rough meadow-grass [8]	
Loose silky bent [8]	
Broadleaf Weeds	<i>Charlock</i> [8]
Cleavers [8]	
Chickweed [8]	

Crop Safety and Selectivity

A key feature of **Iptriazopyrid** is its high selectivity for rice (*Oryza sativa*), ensuring crop safety. [7] This selectivity is metabolically driven. While susceptible weeds like barnyard grass do not metabolize **Iptriazopyrid**, rice plants rapidly break it down, detoxifying the herbicide.[5] This metabolic difference results in a high selectivity index for rice.

Herbicide	Selectivity Index (Si) for <i>Oryza sativa</i> vs. <i>Echinochloa crus-galli</i>
Iptriazopyrid	> 64
Mesotrione	4


A higher selectivity index indicates greater crop safety.[7]

Experimental Protocols

The following protocols are based on the methodologies described in the available scientific literature for the evaluation of **Iptriazopyrid**.

In-Vivo Herbicidal Efficacy and Selectivity Assessment

This protocol outlines the procedure for assessing the whole-plant herbicidal activity and crop selectivity of **Iptriazopyrid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nissanchem.co.jp [nissanchem.co.jp]
- 2. echemi.com [echemi.com]
- 3. New ISO Candidate July 2022 Update – Japanese Nissan Chemical: Ip triazopyrid – New Herbicide Candidate Published – News & Updates [chemrobotics.in]
- 4. nissanchem.co.jp [nissanchem.co.jp]
- 5. echemi.com [echemi.com]
- 6. Mechanism of Herbicidal Action and Rice Selectivity of Ip triazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Herbicidal Action and Rice Selectivity of Ip triazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ip triazopyrid (Ref: NC-656) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Herbicidal Spectrum of Ip triazopyrid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601563#herbicidal-spectrum-of-iptriazopyrid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com